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Compound of Interest

Compound Name:
Ethyl 1-oxoisochroman-3-

carboxylate

Cat. No.: B2426873 Get Quote

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR)

spectroscopic characteristics of Ethyl 1-oxoisochroman-3-carboxylate. The analysis is based

on expected spectral data derived from structurally similar compounds and is presented

alongside experimental data for alternative heterocyclic esters. This guide is intended for

researchers, scientists, and professionals in drug development to facilitate the identification

and characterization of this and related molecular scaffolds.

Introduction to Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to

determine the structure of organic compounds. By analyzing the magnetic properties of atomic

nuclei, primarily 1H and 13C, NMR provides detailed information about the molecular structure,

including the connectivity of atoms and the chemical environment of the protons and carbons.

For a novel or synthesized compound like Ethyl 1-oxoisochroman-3-carboxylate, NMR is an

indispensable tool for structural verification.

The isochroman scaffold and its derivatives are of significant interest in medicinal chemistry

due to their presence in various biologically active natural products and synthetic

compounds[1]. Accurate spectroscopic characterization is crucial for the development of new

therapeutic agents based on this heterocyclic system.
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Expected NMR Data for Ethyl 1-oxoisochroman-3-
carboxylate
While a dedicated experimental spectrum for Ethyl 1-oxoisochroman-3-carboxylate is not

publicly available, its expected 1H and 13C NMR chemical shifts can be reliably predicted

based on the analysis of structurally analogous compounds, particularly 3-alkyl-3,4-dihydro-1-

oxo-1H-isochromene-4-carboxylic acids[2]. The core isochroman structure's signals can be

inferred from known isochroman derivatives[3][4][5].

Table 1: Expected 1H and 13C NMR Data for Ethyl 1-oxoisochroman-3-carboxylate
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Atom/Group
Expected 1H

Chemical Shift (ppm)

Expected 13C

Chemical Shift (ppm)
Notes

H-3 ~4.5 - 5.0 (dd) ~75 - 80

Methine proton at the

stereocenter, coupled

to the H-4 protons.

H-4 ~3.0 - 3.5 (m) ~30 - 35

Diastereotopic

methylene protons,

showing complex

multiplicity.

Aromatic H ~7.2 - 8.0 (m) ~110 - 140

Protons on the

benzene ring, with

chemical shifts

dependent on

substitution.

Ethyl CH2 ~4.2 (q) ~60 - 65

Methylene group of

the ethyl ester,

coupled to the methyl

protons.

Ethyl CH3 ~1.3 (t) ~14

Methyl group of the

ethyl ester, coupled to

the methylene

protons.

C=O (lactone) - ~165 - 170

Carbonyl carbon of

the isochromanone

ring system.

C=O (ester) - ~170 - 175
Carbonyl carbon of

the ethyl ester.

Comparative NMR Data of Alternative Heterocyclic
Esters
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For comparative purposes, the NMR data of other heterocyclic esters are presented below.

These compounds share some structural features with Ethyl 1-oxoisochroman-3-
carboxylate, such as the presence of an ester group attached to a heterocyclic ring.

Table 2: Comparison of 1H and 13C NMR Data for Selected Heterocyclic Esters

Compound
Key 1H Chemical

Shifts (ppm)

Key 13C Chemical

Shifts (ppm)
Reference

Ethyl coumarin-3-

carboxylate

Aromatic H: 7.3-7.7,

H-4: 8.5, Ethyl CH2:

4.4, Ethyl CH3: 1.4

C=O (lactone): 162.9,

C=O (ester): 163.4,

C4: 147.5

[6][7][8]

Ethyl 4-oxo-1,4-

dihydropyridine-3-

carboxylate

H-2: 8.3, H-5: 6.4, H-

6: 7.5, Ethyl CH2: 4.2,

Ethyl CH3: 1.3

C=O (keto): 176.5,

C=O (ester): 165.8,

C2: 142.1, C6: 139.9

[9]

cis-(±)-3-Nonyl-3,4-

dihydro-6,7-

dimethoxy-1-oxo-1H-

isochromene-4-

carboxylic Acid

H-3: 4.51 (ddd), H-4:

4.29 (d), Aromatic H:

7.58 (s), 6.89 (s)

C=O (lactone): 165.0,

C=O (acid): 174.9,

C3: 78.8, C4: 47.2

[2]

This comparative data highlights the characteristic chemical shift regions for protons and

carbons in different heterocyclic systems, which can aid in the structural elucidation of novel

compounds.

Experimental Protocols
The following provides a general methodology for the NMR characterization of Ethyl 1-
oxoisochroman-3-carboxylate.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl3, DMSO-d6).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for

chemical shift referencing.

Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

Record 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10][11]

For 1H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise

ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

For 13C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger

number of scans will be required due to the lower natural abundance and sensitivity of the

13C nucleus. Typical parameters include a spectral width of 200-250 ppm and a relaxation

delay of 2-5 seconds.

Further structural elucidation can be achieved using 2D NMR techniques such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon

correlations.

Workflow for NMR Characterization
The logical workflow for the characterization of a synthesized compound like Ethyl 1-
oxoisochroman-3-carboxylate using NMR is illustrated below.
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Caption: Workflow for the synthesis and NMR characterization of Ethyl 1-oxoisochroman-3-
carboxylate.

This structured approach ensures that the synthesized compound is pure and its chemical

structure is unambiguously confirmed through a comprehensive analysis of one- and two-

dimensional NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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